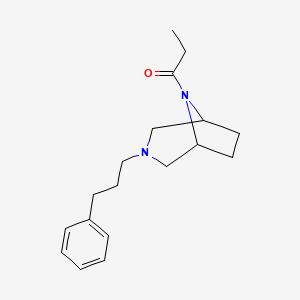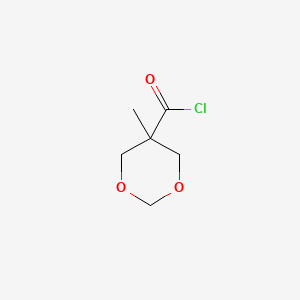
5-Methyl-1,3-dioxane-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3-dioxane-5-carbonyl chloride is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms. The presence of a carbonyl chloride group makes this compound reactive and useful in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-1,3-dioxane-5-carbonyl chloride can be synthesized through the reaction of 5-methyl-1,3-dioxane with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction can be represented as follows:
5-Methyl-1,3-dioxane+SOCl2→5-Methyl-1,3-dioxane-5-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,3-dioxane-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-methyl-1,3-dioxane-5-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Substitution: 5-Methyl-1,3-dioxane-5-carbamates, esters, and thioesters
Hydrolysis: 5-Methyl-1,3-dioxane-5-carboxylic acid
Reduction: 5-Methyl-1,3-dioxane-5-methanol
Applications De Recherche Scientifique
5-Methyl-1,3-dioxane-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and prodrugs.
Industry: Applied in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3-dioxane-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1,3-dioxane-5-carboxylic acid
- 5-Methyl-1,3-dioxane-5-methanol
- 5-Methylene-1,3-dioxane-2-one
Uniqueness
5-Methyl-1,3-dioxane-5-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this functional group and, consequently, the same level of reactivity.
Propriétés
Numéro CAS |
29185-50-0 |
|---|---|
Formule moléculaire |
C6H9ClO3 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
5-methyl-1,3-dioxane-5-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO3/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3 |
Clé InChI |
HDZRDWJYYTXQSV-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCOC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


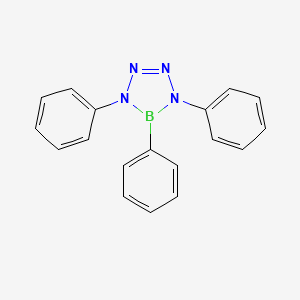

![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)
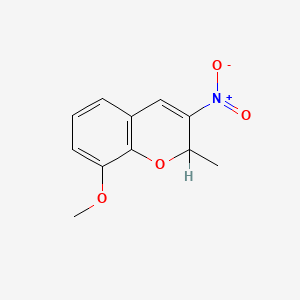

![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)
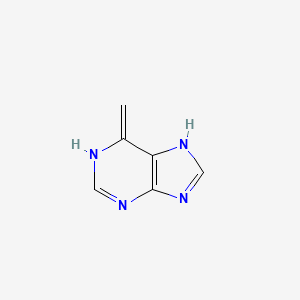

![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
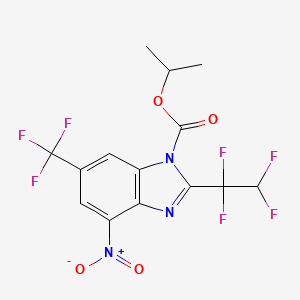
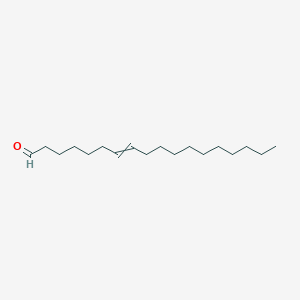
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)

